molecular formula C15H21N5OS B11158101 N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11158101
M. Wt: 319.4 g/mol
InChI Key: DQUQKRAWOAKMTO-UHFFFAOYSA-N
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Description

N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a benzothiophene core, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Attachment of the N-pentyl Group: The N-pentyl group can be attached through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzothiophene core are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

    N-pentyl-2-(1H-tetrazol-1-yl)-benzothiophene: Lacks the tetrahydro and carboxamide groups, which may affect its reactivity and biological activity.

    N-pentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene: Lacks the carboxamide group, which may influence its chemical properties and applications.

Properties

Molecular Formula

C15H21N5OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-pentyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H21N5OS/c1-2-3-6-9-16-14(21)13-11-7-4-5-8-12(11)22-15(13)20-10-17-18-19-20/h10H,2-9H2,1H3,(H,16,21)

InChI Key

DQUQKRAWOAKMTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3

Origin of Product

United States

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